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Compound of Interest

Compound Name: (4-Methylmorpholin-3-yl)methanol

Cat. No.: B1290380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the characterization of (4-Methylmorpholin-3-yl)methanol. Due
to the limited availability of public domain experimental spectra for this specific compound, this
document presents predicted data and generalized, yet detailed, experimental protocols. These
methodologies are based on standard practices for the analysis of small organic molecules and
can be adapted for the acquisition of actual experimental data.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental
composition of a compound. The following table summarizes the predicted mass-to-charge
ratios (m/z) for protonated and sodiated adducts of (4-Methylmorpholin-3-yl)methanol.[1]

Adduct lon Predicted m/z
[M+H]* 132.10192
[M+Na]* 154.08386

Experimental Protocols
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The following sections detail the standard operating procedures for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a compound such as
(4-Methylmorpholin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the chemical structure of a
molecule by providing information about the connectivity and chemical environment of its
atoms.

2.1.1. Sample Preparation

Approximately 5-10 mg of purified (4-Methylmorpholin-3-yl)methanol is dissolved in 0.5-0.7
mL of a deuterated solvent, such as chloroform-d (CDCIsz) or methanol-d4 (CDsOD). A small
amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift
referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

e Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance 11l HD 400
MHz or similar, is typically used.

e IH NMR: Proton NMR spectra are acquired with a pulse angle of 30-45 degrees, a spectral
width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. A total of 16 to 64
scans are typically averaged to improve the signal-to-noise ratio.

e 13C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.
Due to the lower natural abundance of 13C, a larger number of scans (typically 1024 or more)
and a longer relaxation delay (2-5 seconds) are required. The spectral width is generally set
to around 220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

2.2.1. Sample Preparation
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For a liquid sample like (4-Methylmorpholin-3-yl)methanol, the simplest method is to place a
drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used, where a small drop of the sample is placed directly onto the ATR crystal.

2.2.2. Instrumentation and Data Acquisition

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer
Spectrum Two or a Thermo Scientific Nicolet iS5, is commonly employed.

o Data Collection: The spectrum is typically recorded over the mid-infrared range of 4000 to
400 cm~1. A background spectrum of the clean salt plates or ATR crystal is first collected and
automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added
to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule, aiding in molecular weight determination and structural elucidation.

2.3.1. Sample Preparation

A dilute solution of (4-Methylmorpholin-3-yl)methanol is prepared in a suitable solvent, such
as methanol or acetonitrile, typically at a concentration of 10-100 pg/mL. A small amount of a
volatile acid, such as formic acid, may be added to promote ionization in positive ion mode.

2.3.2. Instrumentation and Data Acquisition

e Mass Spectrometer: A variety of mass spectrometers can be used, including Electrospray
lonization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

¢ lonization: ESI is a soft ionization technique suitable for polar molecules like the target
compound, which minimizes fragmentation and typically produces a prominent protonated
molecule [M+H]*.

» Data Collection: The sample is introduced into the ion source via direct infusion or through a
liquid chromatography (LC) system. The mass spectrum is acquired over a mass range
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appropriate for the expected molecular weight, for instance, m/z 50-500.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of a synthesized compound like (4-Methylmorpholin-3-yl)methanol.

Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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